1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine
Description
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWCGUONKJDNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research indicates that compounds with piperazine scaffolds exhibit anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit topoisomerase II activity, leading to apoptosis in cancer cell lines such as U937 . The synthesis of novel piperazine derivatives has been linked to promising anticancer activities against various malignancies.
2. Antidiabetic Effects
Recent studies have explored the antidiabetic potential of piperazine derivatives. Specifically, certain compounds have demonstrated significant reductions in blood glucose levels in diabetic models . This suggests that 1,4-bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine could be further investigated for its potential as an antidiabetic agent.
3. Antimicrobial Properties
Piperazine derivatives have also been studied for their antimicrobial effects. Some compounds have shown efficacy against a range of bacterial strains, making them candidates for developing new antimicrobial therapies .
Case Studies
- Anticancer Studies : A series of experiments involving piperazine derivatives synthesized from this compound indicated moderate to good anticancer activity against HeLa and BV-2 cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations that induce cell death while maintaining minimal cytotoxicity to normal cells .
- Antidiabetic Research : In a study focusing on the impact of piperazine derivatives on glucose metabolism, compounds derived from this compound were found to significantly inhibit α-glucosidase activity, suggesting their potential use in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in the compound’s reactivity and binding affinity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings and Mechanistic Insights
Halogen Substitution :
- The 4-chlorophenyl substituent in the target compound enhances binding to hydrophobic pockets in enzymes (e.g., DPP-4) compared to the 4-fluorophenyl analog, which showed moderate hypoglycemic activity . Chlorine’s larger atomic size may improve van der Waals interactions.
- Replacement with nitro groups (as in ’s compound) shifts activity toward DNA intercalation, likely due to nitro’s electron-withdrawing effects and planar geometry .
Additional methyl groups on aromatic rings (e.g., 3-methyl in ’s compound) increase steric bulk, possibly slowing metabolic degradation but reducing aqueous solubility .
Sulfonyl vs. Alternative Groups: Sulfonyl groups in the target compound stabilize protein-ligand interactions via hydrogen bonds (e.g., with DPP-4’s Arg125 and Tyr662) . Replacement with phenoxyacetyl groups () removes sulfonyl’s hydrogen-bonding capacity, likely diminishing enzyme inhibition but altering pharmacokinetics .
Pharmacological Implications
- Enzyme Inhibition : The target compound’s sulfonyl groups and chlorine substitution position it as a DPP-4 inhibitor, whereas nitro-substituted analogs () target DNA, showcasing how substituents redirect mechanisms .
- Receptor Binding : Structural modifications in 1,4-disubstituted piperazines (e.g., 2-methyl) optimize 5-HT(1A) affinity, as seen in ’s derivatives .
Biological Activity
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperazine backbone with sulfonyl groups attached to para-chlorophenyl moieties. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 395.3 g/mol
The compound exhibits a high melting point and is soluble in organic solvents, which enhances its applicability in various chemical syntheses and biological assays.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. The sulfonyl groups are crucial for the compound's reactivity and binding affinity, allowing it to modulate enzyme activities and receptor interactions. Specifically, it has been shown to:
- Induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Inhibit key enzymes involved in cell proliferation and survival.
Cytotoxic Effects
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values observed in different studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| Liver Cancer | 5.0 | |
| Breast Cancer | 3.5 | |
| Colon Cancer | 4.2 | |
| Gastric Cancer | 6.0 | |
| Endometrial Cancer | 5.8 |
These findings suggest that the compound has potent anticancer properties that warrant further investigation.
Anti-inflammatory and Analgesic Potential
In addition to its anticancer activity, preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties. These effects are thought to arise from the compound's ability to inhibit pro-inflammatory cytokines and modulate pain pathways, although more research is needed to fully elucidate these mechanisms.
Comparative Studies
When compared with structurally similar compounds, this compound stands out due to its dual sulfonamide functionality combined with the piperazine ring structure. This unique configuration enhances its biological activity compared to other sulfonamide derivatives lacking such modifications. Notable comparisons include:
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- Bis(4-fluorophenyl) sulfone
These compounds do not exhibit the same level of cytotoxicity or therapeutic potential as this compound, highlighting its unique pharmacological profile.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Study on Liver Cancer Cells :
- Researchers found that treatment with this compound resulted in significant apoptosis in liver cancer cells through mitochondrial pathway activation.
- The study reported an IC of 5 µM after 48 hours of treatment.
-
Breast Cancer Research :
- A separate investigation revealed that the compound inhibited breast cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
- The results indicated an IC of 3.5 µM.
Q & A
Q. What are the optimized synthesis routes for 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine, and how can reaction conditions influence yield?
A two-step synthesis is commonly employed:
Amination : React 1,4-diaminopiperazine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under reflux.
Methylation : Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃).
Critical factors : Excess sulfonyl chloride (1.5–2.0 equivalents) improves yield, while temperature control (60–80°C) minimizes side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC/LC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials or sulfonic acid byproducts).
- NMR : Confirm substitution patterns (e.g., singlet for methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.4–7.8 ppm).
- FT-IR : Validate sulfonyl group presence (asymmetric SO₂ stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹).
Cross-validation using multiple techniques mitigates false positives .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC.
- Hydrolytic stability : Test in buffered solutions (pH 1–10) at 37°C. Sulfonyl groups are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH storage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogen type) impact receptor binding affinity?
Comparative studies using molecular docking and surface plasmon resonance (SPR) reveal:
- The 4-chlorophenyl group enhances hydrophobic interactions with receptor pockets (e.g., serotonin 5-HT₂A).
- Methylation at the piperazine N-position reduces steric hindrance, improving binding kinetics.
Contradiction : Some studies report diminished activity with bulkier sulfonyl substituents, necessitating site-directed mutagenesis to resolve target specificity .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. radiometric assays) to rule out assay-specific artifacts.
- Crystallographic analysis : Use X-ray/NMR to confirm binding modes. For example, piperazine ring conformation (chair vs. boat) may alter ligand-receptor hydrogen bonding .
Q. How can researchers elucidate degradation pathways and mitigate impurity formation?
Q. What computational methods predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
